4-Methoxyphenylurea
Overview
Description
4-Methoxyphenylurea, also known as p-Anisylurea, is an organic compound with the molecular formula C8H10N2O2. It is a derivative of urea where one of the hydrogen atoms is replaced by a 4-methoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenylurea can be synthesized through the reaction of 4-methoxyaniline with phosgene, followed by the addition of ammonia. The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves:
Reactants: 4-Methoxyaniline and phosgene.
Reaction Vessel: Large-scale reactors with temperature control.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Methoxyphenylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenylurea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins involved in cellular processes.
Pathways: It can inhibit certain enzymes, leading to altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
4-Methoxyphenylurea can be compared with other similar compounds, such as:
- 4-Chlorophenylurea
- 4-Bromophenylurea
- 4-Fluorophenylurea
Uniqueness:
- This compound is unique due to the presence of a methoxy group, which imparts specific chemical properties and reactivity compared to its halogenated counterparts.
Properties
IUPAC Name |
(4-methoxyphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUKYDVWVXRPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075090 | |
Record name | Urea, (4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-42-3 | |
Record name | N-(4-Methoxyphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1566-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxyphenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1566-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, (4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-methoxyphenyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-METHOXYPHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1V409A9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-methoxyphenylurea interact with the α7 nicotinic acetylcholine receptor and what are the downstream effects?
A1: Research suggests that this compound, specifically the (R)-enantiomer designated as (R)-47, acts as a silent agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. This means that while it binds to the receptor and promotes a conformational change, it does not directly elicit ion current flow like a traditional agonist. Despite this lack of ion current induction, (R)-47 demonstrates significant anti-inflammatory activity in a murine model of allergic lung inflammation, effectively inhibiting cellular infiltration []. This finding supports the hypothesis that the anti-inflammatory effects of α7 nAChR modulation might be mediated by a signal transduction pathway independent of ion current, highlighting alternative mechanisms of action beyond direct receptor activation.
Q2: What are the structural differences between this compound ((R)-47) and other similar compounds, and how do these differences affect their activity on the α7 nicotinic acetylcholine receptor?
A2: While both (R)-47 (this compound) and (R)-18 (an oxazolo[4,5-b]pyridine derivative) demonstrate potent and selective modulation of the α7 nAChR with promising in vitro safety profiles and oral bioavailability in mice [], their functional activity differs. Despite structural similarities and comparable anti-inflammatory effects in vivo, (R)-18 acts as an agonist, directly inducing ion current, while (R)-47 functions as a silent agonist []. This suggests that subtle structural variations within this class of α7 nAChR modulators can significantly impact their functional activity and downstream signaling, highlighting the importance of structure-activity relationship studies in drug development. Understanding these subtle differences is crucial for designing compounds with tailored pharmacological profiles for specific therapeutic applications.
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